1,2-Bis(4-methoxyphenyl)ethyne
Overview
Description
1,2-Bis(4-methoxyphenyl)ethyne is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Synthesis of Novel π-Conjugated Borirenes
1,2-Bis(4-methoxyphenyl)ethyne has been utilized in the synthesis of novel mono and bis-bis-(trimethylsilyl)aminoborirenes, which are of interest due to their unique photophysical properties. These compounds have potential applications in the development of new materials with specific light-absorption and emission characteristics (Braunschweig et al., 2009).
Development of Conjugated Rigid Rod Bis(carboxylato) Ligands
Through Sonogashira cross-coupling reactions, this compound has been a precursor in creating conjugated rigid rod bis(carboxylato) ligands. These compounds are significant in the study of liquid crystal phase behavior and have implications in materials science, particularly in the development of new liquid crystal materials (Fasina et al., 2005).
Fluorogenic Reagent for Reducing Carbohydrates
In analytical chemistry, 1,2-Bis(4-methoxyphenyl)ethylenediamine, a derivative of this compound, has been used as a fluorogenic reagent for the detection of reducing carbohydrates. This application is vital in biochemical studies and diagnostics, providing a method for the sensitive detection of specific carbohydrate molecules (Umegae et al., 1989).
Mechanism of Action
Target of Action
The primary targets of 1,2-Bis(4-methoxyphenyl)ethyne are cells involved in breast and lung cancer . The compound has demonstrated inhibition of cell proliferation, making it a potential therapeutic approach for these types of cancer .
Mode of Action
This compound interacts with its targets by inhibiting cell proliferation . This means it prevents the cells from dividing and growing, which is crucial in the treatment of cancer as it can stop the spread of cancerous cells.
Biochemical Pathways
Its ability to inhibit cell proliferation suggests it may interfere with the cell cycle, a series of events that lead to cell division and duplication .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation . This can lead to a decrease in the growth and spread of cancerous cells, particularly in breast and lung cancer .
Future Directions
Properties
IUPAC Name |
1-methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUOFMNGWLZXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347017 | |
Record name | 1,2-Bis(4-methoxyphenyl)ethyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2132-62-9 | |
Record name | 1,2-Bis(4-methoxyphenyl)ethyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-Bis(4-methoxyphenyl)ethyne contribute to the formation of borirenes, and what are the implications of the resulting borirene structure?
A1: this compound acts as a diyne reactant in the photolysis of aminoborylene complexes. This reaction leads to the formation of a specific borirene compound, [(RC=CR)(μ-BN(SiMe3)2)], where R represents a C6H4-4-OMe group []. The resulting borirene features a three-membered ring containing a boron atom doubly bonded to a carbon atom within the this compound framework.
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